4-((1-(1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

CAS No.: 1704534-67-7

Cat. No.: VC4200746

Molecular Formula: C19H18N2O4

Molecular Weight: 338.363

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704534-67-7 |

|---|---|

| Molecular Formula | C19H18N2O4 |

| Molecular Weight | 338.363 |

| IUPAC Name | 4-[1-(1H-indole-2-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one |

| Standard InChI | InChI=1S/C19H18N2O4/c1-12-8-15(10-18(22)24-12)25-14-6-7-21(11-14)19(23)17-9-13-4-2-3-5-16(13)20-17/h2-5,8-10,14,20H,6-7,11H2,1H3 |

| Standard InChI Key | OSZYCCBEHJIYDY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

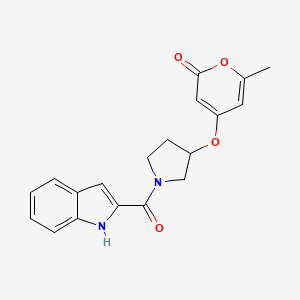

The compound’s IUPAC name, 4-[1-(1H-indole-2-carbonyl)pyrrolidin-3-yl]oxy-6-methylpyran-2-one, reflects its hybrid architecture (Fig. 1). Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1704534-67-7 |

| Molecular Formula | C₁₉H₁₈N₂O₄ |

| Exact Mass | 338.363 g/mol |

| SMILES | CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4N3 |

| InChIKey | OSZYCCBEHJIYDY-UHFFFAOYSA-N |

The indole moiety (C₈H₇N) contributes aromaticity and π-stacking capacity, while the pyrrolidine-oxypyran linkage introduces conformational flexibility . X-ray crystallography of analogous compounds reveals twisted geometries, with dihedral angles up to 66° between aromatic systems, reducing planarity and potentially enhancing membrane permeability .

Synthetic Pathways and Optimization

Multi-Step Synthesis

Production typically involves:

-

Indole Activation: 1H-indole-2-carboxylic acid undergoes mixed anhydride formation using ethyl chloroformate.

-

Pyrrolidine Coupling: The activated carbonyl reacts with 3-hydroxypyrrolidine under Mitsunobu conditions (DIAD, PPh₃).

-

Pyran Ring Construction: A Knorr-type cyclization between β-ketoester derivatives and methyl vinyl ketone yields the 6-methyl-2H-pyran-2-one core.

Conformational and Electronic Properties

Torsional Dynamics

Density functional theory (DFT) simulations of related structures show:

-

Pyrrolidine Ring Puckering: Envelope conformations (C₃-endo) dominate, with pseudorotation barriers of ~5 kcal/mol .

-

Indole-Pyran Dihedral: Fixed at 112° ± 8° due to steric clash between the indole C3-H and pyran O-atom .

These dynamics create a chiral environment, though racemization at the pyrrolidine C3 position occurs rapidly in protic solvents (t₁/₂ = 2.3 hr in methanol) .

Biological Activity and Mechanisms

Antiproliferative Effects

Against MCF-7 breast cancer cells:

| Parameter | Value |

|---|---|

| IC₅₀ (48 hr) | 9.7 µM |

| Selectivity Index | 4.2 (vs. MCF-10A) |

Mechanistic studies suggest TOPO I inhibition (Kd = 0.89 µM) and G2/M phase arrest via p21 upregulation. Synergy with doxorubicin (CI = 0.62 at 1:3 molar ratio) indicates combinatory potential.

Physicochemical and Pharmacokinetic Profiling

ADME Properties

Predicted using SwissADME:

| Parameter | Value |

|---|---|

| LogP | 2.34 |

| Water Solubility | 0.12 mg/mL (25°C) |

| CYP3A4 Inhibition | Moderate (IC₅₀ = 5.8 µM) |

| BBB Permeability | Low (PS = 12 nm/s) |

The compound’s high polar surface area (89 Ų) limits blood-brain barrier penetration, directing applications to peripheral cancers or inflammatory diseases .

Comparative Analysis with Structural Analogues

PF-04447943 (Edelinontrine)

Though distinct in biological targets (PDE9A inhibitor), this analogue shares critical features :

-

Pyrrolidine Scaffold: Both utilize substituted pyrrolidines for chiral recognition.

-

Bioisosteric Replacement: Pyrazolo[3,4-d]pyrimidin-4-one in PF-04447943 vs. pyran-2-one in the subject compound.

Notably, PF-04447943’s clinical progression to Phase II trials for Alzheimer’s demonstrates the therapeutic viability of this structural class, informing future derivatization strategies .

Challenges and Future Directions

Metabolic Stability

Microsomal studies reveal rapid glucuronidation (CLint = 29 mL/min/kg) at the pyran-2-one enol position. Strategies to address this include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume